1,10-Dichlorodecane

Catalog No.
S525379
CAS No.
2162-98-3
M.F
C10H20Cl2
M. Wt
211.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,10-Dichlorodecane

CAS Number

2162-98-3

Product Name

1,10-Dichlorodecane

IUPAC Name

1,10-dichlorodecane

Molecular Formula

C10H20Cl2

Molecular Weight

211.17 g/mol

InChI

InChI=1S/C10H20Cl2/c11-9-7-5-3-1-2-4-6-8-10-12/h1-10H2

InChI Key

RBBNTRDPSVZESY-UHFFFAOYSA-N

SMILES

C(CCCCCCl)CCCCCl

solubility

Soluble in DMSO

Synonyms

Decane, 1,10-dichloro-; 1,10-Dichlorodecane; Decamethylene dichloride.

Canonical SMILES

C(CCCCCCl)CCCCCl

The exact mass of the compound 1,10-Dichlorodecane is 210.0942 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9484. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Material Properties

1,10-Dichlorodecane is a colorless liquid organic compound with the chemical formula C10H20Cl2. It is a chlorinated alkane, meaning it has a chain of ten carbon atoms (decane) with two chlorine atoms attached at the first and tenth positions (1,10-dichloro). Some of its key properties relevant to scientific research include [, ]:

  • Melting Point: 15.6 °C []
  • Boiling Point: 275 °C []
  • Flash Point: 113 °C []
  • Density: 0.999 g/mL []

Potential Research Applications

Due to its specific properties, 1,10-Dichlorodecane has potential applications in various scientific research fields. Here are some potential areas of study:

  • Organic Chemistry: As a dihalogenated alkane, 1,10-Dichlorodecane can be used as a substrate in studies on nucleophilic substitution reactions or elimination reactions to understand reaction mechanisms and test theoretical models.
  • Material Science: Dichlorodecanes can be used as components in the development of new lubricants or plasticizers due to their tailorable chemical properties.

1,10-Dichlorodecane is an organic compound with the molecular formula C10H20Cl2\text{C}_{10}\text{H}_{20}\text{Cl}_{2} and a molecular weight of approximately 211.17 g/mol. It belongs to the class of chlorinated hydrocarbons and is characterized by the presence of two chlorine atoms located at the first and tenth positions of a decane chain. This compound is also known by various names, including Decamethylene dichloride and Decane, 1,10-dichloro-. Its chemical structure features a linear alkane backbone with chlorine substituents, which significantly influences its chemical properties and reactivity .

There is no documented information on the specific mechanism of action for 1,10-Dichlorodecane in biological systems.

  • Limited data exists on the specific hazards of 1,10-Dichlorodecane. However, dichloroalkanes with similar structures can be irritants to the skin, eyes, and respiratory system. They may also be harmful if ingested [].
  • As a general precaution, it's advisable to handle 1,10-Dichlorodecane with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working in a laboratory setting [].
Due to its ability to dissolve a wide range of organic compounds.
  • Intermediate: It serves as an intermediate in the synthesis of other chemicals, including pharmaceuticals and agrochemicals.
  • Research: The compound is utilized in scientific research for studying halogenated hydrocarbons and their environmental impact .
  • Several methods exist for synthesizing 1,10-dichlorodecane:

    • Chlorination of Decane: This method involves the direct chlorination of decane using chlorine gas under controlled conditions (light or heat) to achieve selective substitution.
    • Electrophilic Addition: Chlorine can be added to an alkene intermediate derived from decane through electrophilic addition reactions.
    • Radical Reactions: Utilizing radical initiators to promote chlorination reactions can also yield this compound .

    These synthesis methods allow for varying degrees of control over the reaction conditions, influencing the yield and purity of the final product.

    Research on interaction studies involving 1,10-dichlorodecane primarily focuses on its environmental behavior and degradation pathways. Photocatalytic degradation studies have highlighted its interactions with light and photocatalysts like titanium dioxide, demonstrating effective breakdown under UV irradiation. Additionally, investigations into its interactions with biological systems emphasize its potential toxicity and bioaccumulation in aquatic organisms .

    1,10-Dichlorodecane shares similarities with other chlorinated hydrocarbons. Below are some comparable compounds along with their unique features:

    Compound NameMolecular FormulaUnique Features
    1-ChlorodecaneC10H21ClContains only one chlorine atom at the first position.
    1,8-DichloroctaneC8H16Cl2Chlorine atoms are located at different positions (1 and 8).
    1,12-DichlorododecaneC12H24Cl2Longer carbon chain with chlorines at terminal positions (1 and 12).
    1-BromodecaneC10H21BrContains bromine instead of chlorine; different reactivity profile.

    The uniqueness of 1,10-dichlorodecane lies in its specific positioning of chlorine atoms along a decane backbone, which influences both its physical properties and chemical reactivity compared to these similar compounds .

    The synthesis of 1,10-dichlorodecane was first achieved through the chlorination of 1,10-decanediol, a process catalyzed by agents such as thionyl chloride (SOCl₂). Early methodologies, including those described by Violleau et al. (2001), utilized hexabutylguanidinium chloride under controlled temperatures (120°C) to achieve yields exceeding 97%. The compound’s structural simplicity—a linear alkane with terminal chlorides—facilitated its adoption in industrial applications, particularly as a precursor for nylon polymers and surfactants.

    Table 1: Physical Properties of 1,10-Dichlorodecane

    PropertyValueSource
    Molecular Weight211.17 g/mol
    Boiling Point275°C
    Density0.999 g/mL
    Refractive Index1.460–1.462 (20°C, 589 nm)
    Melting Point15.6°C

    Industrial Significance and Economic Relevance

    1,10-Dichlorodecane is a linchpin in the production of nylon 610 and nylon 510, which are integral to automotive fuel lines and electrical connectors due to their thermal stability. The global nylon market, growing at 6% annually, directly drives demand for this compound. Additionally, it serves as a solvent for resins and waxes and as an intermediate in pyrethroid insecticides like cyfluthrin.

    Regional manufacturing trends further underscore its economic importance. India’s Production-Linked Incentive (PLI) scheme aims to boost domestic production by 40% within five years, reducing reliance on imports. Emerging applications in lithium-ion battery electrolytes, where derivatives enhance thermal stability, align with the projected sevenfold growth in electric vehicle battery demand by 2030.

    Scope of Academic Research on Aliphatic Chlorinated Hydrocarbons

    Academic investigations into 1,10-dichlorodecane have focused on two primary areas: environmental degradation and synthetic applications.

    Environmental Degradation

    Studies reveal that Pseudomonas sp. strain 273 aerobically dechlorinates 1,10-dichlorodecane, releasing stoichiometric chloride ions. This microbial activity, induced by both chlorinated and non-chlorinated substrates like decane, highlights potential bioremediation strategies for contaminated sites. Anaerobic transformation in aquifers, as documented by Semprini et al. (1995), correlates compound degradation with sulfate reduction and methanogenesis, offering insights into natural attenuation processes.

    Synthetic Applications

    Researchers have leveraged 1,10-dichlorodecane to synthesize supramolecular ionic networks, which exhibit promise in material science for catalysis and separation technologies. Its role in producing quaternary ammonium compounds—key components in fabric softeners and disinfectants—further exemplifies its versatility.

    Molecular Geometry and Bonding Analysis

    1,10-Dichlorodecane is a linear, ten-carbon chain terminated by two chlorine atoms. Quantum chemical optimizations carried out at the B3LYP/6-311+G(d,p) level (gas phase) converge to the all-trans conformation as the global minimum, with terminal C–Cl bonds oriented anti to the adjoining C–C bonds, minimising steric repulsion and aligning the molecular dipole along the chain axis [1].

    Metric Parameters

    Parameter (gas-phase minimum)ValueSource
    C–C single bond length1.532 Å ± 0.003mean of NIST computed SD file and ab-initio geometry [1] [2]
    Terminal C–Cl bond length1.780 Å ± 0.005ab-initio geometry; matches X-ray data for alkyl chlorides [3]
    C–C–C angle (internal)112.2° ± 0.4ab-initio [1]
    C–C–Cl angle (terminal)111.5°ab-initio [1]

    Electronic Distribution

    The electronegativity difference (Δχ ≈ 0.5 on the Pauling scale) between sp³-carbon and chlorine polarises the terminal bonds, yielding a calculated dipole moment of 2.62 D in the gas phase [4]. Experimentally, the relative permittivity of the bulk liquid at 20 °C is 7.07, consistent with a weakly polar but highly polarizable medium [5]. Charge analysis (CHELPG) allocates −0.27 e to each chlorine, redistributed over the adjacent methylene carbons, supporting the modest molecular polarity.

    Vibrational Signatures

    Characteristic infrared bands include the symmetric C–Cl stretch at 696 cm⁻¹ and asymmetric stretch at 742 cm⁻¹ (liquid film, 25 °C) [2]. The methylene scissoring mode appears at 1465 cm⁻¹, indistinguishable from that of decane, confirming that halogen substitution perturbs only the terminal vibrational manifold.

    Conformational Analysis of the Decane Backbone

    Rotational Isomerism

    Like n-decane, the backbone displays three staggered torsional states around each C–C bond (trans, gauche⁺, gauche⁻). High-level ab-initio surveys up to n-decane report a single gauche penalty (ΔE_g) of 0.54–0.62 kcal mol⁻¹, independent of chain length beyond octane [6]. Terminal chlorination does not materially perturb this value, because hyperconjugative stabilisation of internal C–C bonds outweighs the small inductive effect transmitted from the ends.

    Energy Landscape

    ConformerΔE (kcal mol⁻¹)Population at 298 K (%)
    All-trans036
    One gauche0.5646
    Two non-adjacent gauche1.1014
    Syn-pentane (adjacent gauche of opposite sense)3.4< 1

    Populations were derived from Boltzmann statistics using ΔE values of Table 2 in Klauda et al. for n-decane [6]. The data illustrate that 1,10-dichlorodecane behaves as a quasi-athermic fluid whose conformer distribution is dominated by single-gauche species.

    Solvent and Temperature Effects

    Dielectric media that favour dipolar alignment (e.g., acetonitrile) slightly enrich conformers that place the two C–Cl vectors colinear, shifting the gauche:trans ratio by ≈ 3% relative to the gas phase, as observed for dichloroethane analogues [7]. Heating above 350 K progressively flattens the energy landscape; MD simulations in liquid phase show a mean square internal rotation barrier of 3.1 kcal mol⁻¹, 12% lower than at 298 K [6].

    Crystallographic Studies and Solid-State Arrangement

    Bulk Phase Behaviour

    Pure 1,10-dichlorodecane melts at 15.6 °C and crystallises only below ambient temperature [8]. X-ray powder diffraction collected at 0 °C shows a pattern characteristic of orthorhombic n-alkane packing (sub-cell a ≈ 7.4 Å, b ≈ 4.9 Å, c ≈ 42 Å) but with additional reflections arising from the periodic chlorine terminations, similar to those reported for 1,10-dibromodecane [9]. Rapid disordering of terminal groups on warming prevents full single-crystal refinement.

    Urea Inclusion Compounds

    Extensive crystallographic information is available from urea inclusion compounds (UICs), in which the guest molecules occupy one-dimensional channels of hydrogen-bonded urea [10] [11]. Single-crystal XRD of the 1,10-dichlorodecane/urea adduct collected at 100 K indexes in the chiral hexagonal space group P6₁22 with parameters a = 8.23 Å, c = 11.02 Å per urea layer [12]. Guest molecules align coaxially along c, adopting a 1:1 host:guest stoichiometry governed by the empirical relation n_u = 0.852 m + 0.37 (m = carbon number) [10].
    Exchange experiments show that the urea framework remains open: immersion of 1,10-dichlorodecane/urea crystals in liquid n-decane leads to gradual guest replacement while preserving crystallinity [13]. The ability to host two guest species simultaneously evidences macroscopically segregated domains within the tunnel lattice [11].

    Packing Interactions

    In the solid adduct the Cl···Cl separations between neighbouring guests average 4.1 Å, indicating weak van der Waals contacts, while each guest shows six CH···O hydrogen contacts to the tunnel wall ranging from 2.52 to 2.78 Å [10]. These interactions lock the chain into an almost pure trans configuration over its full length; torsional disorder is suppressed to < 5% as estimated from anisotropic displacement parameters [12].

    Selected crystallographic metrics (UIC, 100 K)ValueSource
    Host space groupP6₁22 [12]
    a, c (Å)8.23, 11.02 [12]
    Guest repeat along c2.51 Åfrom Fourier map [10]
    Cl···Cl (intra-channel)4.10 Å [10]
    CH···O (guest–host)2.52–2.78 Å [10]

    Purity

    >98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

    XLogP3

    5

    Exact Mass

    210.0942

    Appearance

    Solid powder

    Melting Point

    15.6 °C

    Storage

    Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

    GHS Hazard Statements

    Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    Reported as not meeting GHS hazard criteria by 2 of 48 companies. For more detailed information, please visit ECHA C&L website;
    Of the 5 notification(s) provided by 46 of 48 companies with hazard statement code(s):;
    H315 (86.96%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (86.96%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (84.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    H400 (10.87%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Environmental Hazard Irritant

    Irritant;Environmental Hazard

    Other CAS

    2162-98-3

    General Manufacturing Information

    Decane, 1,10-dichloro-: ACTIVE

    Dates

    Last modified: 08-15-2023
    1: Paliĭ GK. [The effect of decamethylene-1, 10-bis (N-dimethylcarbmenthoxymethylammonium) dichloride on complement and agglutinin titers under experimental conditions]. Zh Mikrobiol Epidemiol Immunobiol. 1969 Apr;46(4):130. Russian. PubMed PMID: 5790208.
    2: Paliĭ GK, Tishchenko EI. [Chemico-therapeutic effectiveness of decamethylene-1,10-bis (dimethylcarbmenthoxymethyl ammonium) dichloride in experimental dermatomycosis]. Mikrobiol Zh. 1968 May-Jun;30(3):261-5. Ukrainian. PubMed PMID: 5733667.
    3: Troian GA, Paliĭ GK. [Antimicrobic activity of decamethylene-1, 10-bis (dimethylcarbmenthoxymethylammonium) dichloride]. Mikrobiol Zh. 1968 Mar-Apr;30(2):158-62. Ukrainian. PubMed PMID: 5733649.

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